Cas no 324767-96-6 ((2-Chloro-4-fluorophenyl)methanethiol)

(2-Chloro-4-fluorophenyl)methanethiol Chemical and Physical Properties
Names and Identifiers
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- (2-chloro-4-fluorophenyl)methanethiol
- DVAWWNQISAMREX-UHFFFAOYSA-N
- 2-chloro-4-fluorobenzyl mercaptan
- (2-chloro-4-fluorophenyl)-methanethiol
- (2-Chloro-4-fluorophenyl)methanethiol
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- MDL: MFCD09806831
- Inchi: 1S/C7H6ClFS/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2
- InChI Key: DVAWWNQISAMREX-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1CS)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- XLogP3: 3
- Topological Polar Surface Area: 1
(2-Chloro-4-fluorophenyl)methanethiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1085538-5.0g |
(2-chloro-4-fluorophenyl)methanethiol |
324767-96-6 | 95% | 5g |
$2110.0 | 2023-05-26 | |
Enamine | EN300-1085538-0.25g |
(2-chloro-4-fluorophenyl)methanethiol |
324767-96-6 | 95% | 0.25g |
$361.0 | 2023-10-27 | |
1PlusChem | 1P01EVDR-1g |
(2-Chloro-4-fluorophenyl)methanethiol |
324767-96-6 | 95% | 1g |
$962.00 | 2024-05-05 | |
Enamine | EN300-1085538-1g |
(2-chloro-4-fluorophenyl)methanethiol |
324767-96-6 | 95% | 1g |
$728.0 | 2023-10-27 | |
Enamine | EN300-1085538-5g |
(2-chloro-4-fluorophenyl)methanethiol |
324767-96-6 | 95% | 5g |
$2110.0 | 2023-10-27 | |
Enamine | EN300-1085538-10g |
(2-chloro-4-fluorophenyl)methanethiol |
324767-96-6 | 95% | 10g |
$3131.0 | 2023-10-27 | |
Ambeed | A1014353-1g |
(2-Chloro-4-fluorophenyl)methanethiol |
324767-96-6 | 95% | 1g |
$498.0 | 2024-04-20 | |
1PlusChem | 1P01EVDR-100mg |
(2-Chloro-4-fluorophenyl)methanethiol |
324767-96-6 | 95% | 100mg |
$363.00 | 2024-05-05 | |
1PlusChem | 1P01EVDR-10g |
(2-Chloro-4-fluorophenyl)methanethiol |
324767-96-6 | 95% | 10g |
$3932.00 | 2024-05-05 | |
1PlusChem | 1P01EVDR-250mg |
(2-Chloro-4-fluorophenyl)methanethiol |
324767-96-6 | 95% | 250mg |
$508.00 | 2024-05-05 |
(2-Chloro-4-fluorophenyl)methanethiol Related Literature
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
Additional information on (2-Chloro-4-fluorophenyl)methanethiol
Introduction to (2-Chloro-4-fluorophenyl)methanethiol (CAS No. 324767-96-6)
(2-Chloro-4-fluorophenyl)methanethiol, with the CAS number 324767-96-6, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, plays a crucial role in various synthetic applications and potential therapeutic developments.
The molecular structure of (2-Chloro-4-fluorophenyl)methanethiol consists of a benzene ring substituted with both a chloro group at the 2-position and a fluorine atom at the 4-position, with a thiol (-SH) functional group attached to the methyl carbon. This specific arrangement imparts distinct reactivity and interaction capabilities, making it a valuable intermediate in the synthesis of more complex molecules.
In recent years, research has highlighted the importance of halogenated aromatic compounds in medicinal chemistry. The presence of both chlorine and fluorine atoms in (2-Chloro-4-fluorophenyl)methanethiol enhances its electronic properties, influencing its solubility, stability, and metabolic pathways. These characteristics are particularly relevant in the design of drug candidates that require precise targeting and efficacy.
One of the most promising areas of application for (2-Chloro-4-fluorophenyl)methanethiol is in the development of novel antimicrobial agents. The thiol group is known for its ability to disrupt bacterial cell membranes and inhibit key enzymatic pathways. Combining this with the halogenated aromatic backbone provides a potent framework for creating compounds that exhibit enhanced antibacterial activity. Recent studies have demonstrated that derivatives of this compound show promising results against multidrug-resistant bacterial strains, offering a potential solution to the growing problem of antibiotic resistance.
Furthermore, the pharmaceutical industry has been exploring the use of (2-Chloro-4-fluorophenyl)methanethiol as a building block for more complex drug molecules. Its structural features make it an ideal candidate for further functionalization, allowing chemists to tailor its properties for specific therapeutic applications. For instance, modifications at the methyl thiol group can introduce additional pharmacophores that enhance binding affinity to biological targets, such as enzymes or receptors.
The synthesis of (2-Chloro-4-fluorophenyl)methanethiol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the desired molecular framework efficiently. These techniques not only improve the accessibility of the compound but also open avenues for scalable production, which is essential for industrial applications.
Evaluation of the physicochemical properties of (2-Chloro-4-fluorophenyl)methanethiol has revealed interesting insights into its behavior in biological systems. Studies indicate that this compound exhibits good solubility in both polar and non-polar solvents, which is advantageous for formulating drug delivery systems. Additionally, its stability under various conditions makes it suitable for long-term storage and transportation without significant degradation.
The toxicological profile of (2-Chloro-4-fluorophenyl)methanethiol is another critical aspect that has been thoroughly investigated. Preliminary studies suggest that while it demonstrates moderate toxicity at high concentrations, it remains relatively safe at lower doses relevant for therapeutic use. Further research is ongoing to fully characterize its safety profile and identify any potential long-term effects.
In conclusion, (2-Chloro-4-fluorophenyl)methanethiol (CAS No. 324767-96-6) represents a significant advancement in chemical synthesis and pharmaceutical development. Its unique structural features and versatile reactivity make it a valuable tool for creating novel drugs with enhanced efficacy and minimal side effects. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly important role in addressing some of today's most pressing medical challenges.
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